Spirosta-5,25(27)-dien-1,3-diol

Description

Neoruscogenin has been reported in Helleborus orientalis with data available.

Properties

IUPAC Name |

7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTRINCJVPIQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938850 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17676-33-4 | |

| Record name | Spirosta-5,25(27)-dien-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Physicochemical & Structural Profiling of Spirosta-5,25(27)-dien-1,3-diol (Neoruscogenin)

[1][2]

Executive Summary

Spirosta-5,25(27)-dien-1,3-diol , commonly known as Neoruscogenin , is a high-value steroidal sapogenin primarily isolated from the rhizomes of Ruscus aculeatus (Butcher’s broom).[1][2][3][4][5] Distinct from its isomer Ruscogenin (Spirosta-5-ene-1,3-diol) by the presence of an exocyclic double bond at C25(27), Neoruscogenin has emerged as a potent, high-affinity agonist for the Retinoic Acid Receptor-related Orphan Receptor alpha (ROR

Physicochemical Specifications

The following data consolidates experimental and computed properties for Neoruscogenin. Researchers should note the solubility profile, which dictates the choice of solvent for both extraction and bioassays.[1][2]

| Property | Specification | Notes |

| IUPAC Name | (1$\beta | Stereochemistry at C1 and C3 is critical for activity.[1] |

| Common Name | Neoruscogenin | Often co-occurs with Ruscogenin.[1][2][6] |

| CAS Registry Number | 17676-33-4 | |

| Molecular Formula | C | |

| Molecular Weight | 428.61 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >200°C (Typically 200–210°C range) | High thermal stability; decomposes at extreme temperatures.[1][5] |

| Solubility | Soluble: DMF (30 mg/mL), DMSO (30-55 mg/mL), PyridineSparingly Soluble: Ethanol, MethanolInsoluble: Water | Use DMSO or DMF for stock solutions in biological assays.[1][2] |

| LogP (Predicted) | 4.1 – 5.1 | Highly lipophilic; crosses cell membranes readily.[1][2] |

| Optical Rotation | Measured in MeOH or Pyridine; varies by concentration.[1] |

Structural Elucidation & Spectroscopy

Accurate identification of Neoruscogenin relies on distinguishing the exocyclic methylene group at C25(27) from the C25-methyl group found in Ruscogenin.[1][2]

Nuclear Magnetic Resonance (NMR) Signature

The diagnostic signals for Neoruscogenin are the exocyclic methylene protons and carbons.[1][2]

H NMR (500 MHz, Pyridine-

)

-

H-6 (Olefinic):

5.52 (br d, J = 5-6 Hz).[1] Characteristic of thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

H-27 (Exocyclic Methylene): Two singlets at

4.75 – 4.85 ppm.[1] Crucial differentiator from Ruscogenin.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

H-1 & H-3 (Oxymethine): Multiplets at

3.60 – 4.50 ppm (dependent on glycosylation state in saponins; aglycone shifts vary).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Methyl Groups: H-18 and H-19 singlets appear between

0.80 – 1.40 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C NMR (125 MHz, Pyridine-

)

-

C-25 (Quaternary Olefinic):

143.0 – 150.0 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

C-27 (Exocyclic Methylene):

108.0 – 110.0 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

C-5 (Quaternary Olefinic):

139.4 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

C-6 (Methine Olefinic):

124.7 ppm.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

C-22 (Spiroketal Carbon):

109.7 ppm.[1] Diagnostic of the spirostane skeleton.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Mass Spectrometry (MS)[1][2]

-

ESI-MS (+): m/z 429 [M+H]

, 451 [M+Na]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Fragmentation: Loss of water molecules [M-H

O] and characteristic spiroketal ring cleavage fragments.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Isolation & Purification Workflow

This protocol outlines the extraction of Neoruscogenin from Ruscus aculeatus rhizomes.[1][2][7] The process involves acid hydrolysis to cleave the sugar moieties from the parent saponins (Ruscoponticosides/Ruscin).[1][2]

Step-by-Step Methodology

-

Extraction:

-

Acid Hydrolysis (Critical Step):

-

Dissolve the crude methanolic extract in 2M HCl in 50% aqueous methanol.

-

Reflux at 80–90°C for 2–4 hours.[1][2] Note: This cleaves the glycosidic bonds at C1, releasing the aglycone.[1][2]

-

Neutralize the solution with 5% NaHCO

or NaOH solution.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Liquid-Liquid Partitioning:

-

Extract the aqueous hydrolysate with Ethyl Acetate (EtOAc) or Chloroform (CHCl

) (3x).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Neoruscogenin and Ruscogenin partition into the organic phase.[1][2]

-

Wash the organic layer with brine, dry over anhydrous Na

SOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

-

Chromatographic Purification:

Purification Logic Diagram

Figure 1: Isolation workflow for Neoruscogenin from plant biomass, highlighting the critical hydrolysis step.

Chemical Reactivity & Stability[1][2]

Spiroketal Ring Stability

The E/F ring system (spiroketal) is sensitive to strong acids.[1][2] While acid hydrolysis is necessary to remove sugars, prolonged exposure or extremely low pH can lead to ring opening or isomerization at C25.[1][2]

-

Protocol Advice: Monitor hydrolysis time carefully. Neutralize immediately after reflux to prevent degradation.[1][2]

25(27)-Double Bond Reactivity

The exocyclic double bond is chemically distinct from the endocyclic

-

Hydrogenation: Catalytic hydrogenation (H

/Pd-C) will reduce the 25(27) double bond, typically yielding a mixture of 25R and 25S isomers (converting Neoruscogenin to Ruscogenin/Spirostanol).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Oxidation: The primary hydroxyls (C1, C3) can be oxidized to ketones (Neoruscogenin-1,3-dione) using Jones reagent or PCC, preserving the spiroketal if conditions are controlled.[1][2]

Biological Mechanism: RORngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Agonism[1][2]

Neoruscogenin is a specific agonist for ROR

Mechanism of Action

-

Binding: Neoruscogenin binds directly to the Ligand Binding Domain (LBD) of ROR

.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Co-activator Recruitment: This binding recruits steroid receptor coactivator-1 (SRC-1).[1][2]

-

Gene Transcription: The complex binds to ROR Response Elements (RORE) in DNA, upregulating genes like Bmal1 (circadian clock) and G6Pase (gluconeogenesis).[1][2]

-

Therapeutic Outcome: Anti-inflammatory effects in endothelial cells (venotonicity) and potential regulation of hepatic gluconeogenesis.[1][2]

Signaling Pathway Diagram

Figure 2: Molecular mechanism of Neoruscogenin acting via the ROR

References

-

PubChem. (n.d.).[1][2] Neoruscogenin (CID 9910474).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

Helleboid, S., et al. (2014).[1][2] The identification of naturally occurring neoruscogenin as a bioavailable, potent, and high-affinity agonist of the nuclear receptor RORα. Journal of Biomolecular Screening, 19(3), 399-406.[1][2]

-

Barbic, M., et al. (2013).[1][2] Spirostanol saponins and esculin from Rusci rhizoma reduce the thrombin-induced hyperpermeability of endothelial cells.[1][2] Phytochemistry, 90, 106-113.[1][2]

-

GCRIS. (2018).[1][2][4] Biotransformation of Neoruscogenin by the Endophytic Fungus Alternaria eureka. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Neoruscogenin | C27H40O4 | CID 9910474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. scent.vn [scent.vn]

- 6. RUSCOGENIN CAS#: 472-11-7 [m.chemicalbook.com]

- 7. Ex situ conservation of Ruscus aculeatus L. – ruscogenin biosynthesis, genome-size stability and propagation traits of tissue-cultured clones - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Spirosta-5,25(27)-dien-1,3-diol:-Natural-Sources-and-Isolation

Abstract

Spirosta-5,25(27)-dien-1,3-diol is a naturally occurring steroidal sapogenin that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary natural sources, focusing on plant genera such as Dracaena, Sansevieria, and Solanum. It further outlines a comprehensive, field-proven methodology for the isolation and purification of this compound from plant matrices. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols to facilitate further investigation into this and related spirostanol saponins.

Introduction to Spirosta-5,25(27)-dien-1,3-diol

Spirosta-5,25(27)-dien-1,3-diol belongs to the spirostanol class of steroidal saponins, which are characterized by a C27 cholestane skeleton arranged into a spiroketal moiety. These compounds are glycosides, meaning they consist of a steroid aglycone (sapogenin) linked to one or more sugar chains. The structural diversity and biological activities of steroidal saponins make them a focal point of phytochemical and pharmacological research.[1][2][3]

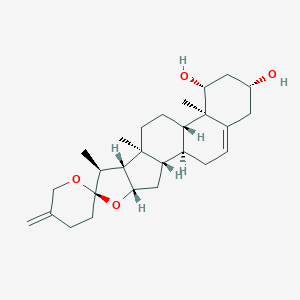

The core structure of Spirosta-5,25(27)-dien-1,3-diol, also known as Neoruscogenin, features a spirostane skeleton with double bonds at the C-5 and C-25(27) positions and hydroxyl groups at C-1 and C-3.[4] The orientation of these functional groups and the stereochemistry at various chiral centers, particularly at C-25, are critical for its biological activity.

Caption: Chemical structure of Spirosta-5,25(27)-dien-1,3-diol.

Natural Sources

Spirosta-5,25(27)-dien-1,3-diol and its glycosidic derivatives have been identified in a variety of plant species, primarily within the families Asparagaceae and Solanaceae.

Asparagaceae Family

-

Dracaena and Sansevieria Genera: Several species within the Dracaena and Sansevieria genera are rich sources of steroidal saponins, including derivatives of Spirosta-5,25(27)-dien-1,3-diol.[1][5] These plants are widely distributed in tropical and subtropical regions and have a history of use in traditional medicine.[5] For instance, (22R)-Spirosta-5,25(27)-diene-1β,3β-diol has been reported in Sansevieria trifasciata.[5] Furthermore, glycosides of this sapogenin have been isolated from Dracaena cambodiana and other Dracaena species.[6]

-

Allium Genus: Certain species of the Allium genus, known for their characteristic sulfur compounds, also produce steroidal saponins.[2][3][7] The presence of a double bond at the C-25(27) position has been noted in the aglycones of saponins from A. macrostemon and A. ursinum.[7]

Solanaceae Family

-

Solanum Genus: The Solanum genus is a significant source of steroidal compounds, including alkaloids and saponins.[8][9] Solanum hispidum has been specifically identified as a source of antimycotic spirostanol saponins.[10] While the core directive is on Spirosta-5,25(27)-dien-1,3-diol, it is important to note that related spirostanol saponins are prevalent in species like Solanum torvum.[10][11][12]

Other Plant Sources

-

Tupistra chinensis : This plant, used in Chinese folk medicine, has been found to contain various polyhydroxylated spirostanol saponins, including derivatives with the spirost-25(27)-ene skeleton.[13][14]

-

Dioscorea Genus (Wild Yam): While more commonly associated with diosgenin, some Dioscorea species are known to produce a variety of steroidal sapogenins, and related spirostane structures have been identified.[15][16]

Isolation and Purification

The isolation of Spirosta-5,25(27)-dien-1,3-diol from its natural sources is a multi-step process that requires careful selection of solvents and chromatographic techniques to achieve high purity. The following protocol is a synthesized methodology based on established practices for the isolation of steroidal saponins.

General Workflow

Caption: General workflow for the isolation of Spirosta-5,25(27)-dien-1,3-diol.

Step-by-Step Experimental Protocol

Step 1: Extraction

-

Air-dry and powder the selected plant material (e.g., leaves, rhizomes).

-

Macerate the powdered material with methanol (MeOH) or ethanol (EtOH) at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Solvent-Solvent Partitioning

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The saponin glycosides are typically enriched in the n-BuOH fraction.

-

Evaporate the n-BuOH fraction to dryness to yield a crude saponin mixture.

Step 3: Acid Hydrolysis

-

Dissolve the crude saponin mixture in a solution of 2M HCl in 50% aqueous methanol.

-

Reflux the mixture for 4-6 hours to cleave the glycosidic bonds.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the aglycones with CHCl₃ or EtOAc.

-

Combine the organic layers and evaporate to dryness to obtain the crude aglycone fraction.

Step 4: Chromatographic Purification

-

Subject the crude aglycone fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc or acetone.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc, 7:3).

-

Visualize the spots on the TLC plate by spraying with an anisaldehyde-sulfuric acid reagent and heating.

-

Pool the fractions containing the compound of interest.

Step 5: Final Purification

-

Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) if necessary.

-

Crystallize the purified compound from a suitable solvent (e.g., methanol or acetone) to obtain pure Spirosta-5,25(27)-dien-1,3-diol.

Spectroscopic Data for Structural Elucidation

The structure of the isolated compound is confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | Key Features for Spirosta-5,25(27)-dien-1,3-diol |

| ¹H NMR | Signals for two olefinic protons of the exocyclic double bond at C-25(27). Resonances for the angular methyl groups (C-18 and C-19) and the methyl group at C-21. The chemical shifts and coupling constants of the protons at C-1, C-3, and C-16 are indicative of their stereochemistry. The difference in chemical shifts of the geminal protons at C-26 can help determine the stereochemistry at C-25.[17][18] |

| ¹³C NMR | Characteristic signals for the spiroketal carbon (C-22) typically around δc 109-110 ppm.[13] Resonances for the olefinic carbons at C-5, C-6, C-25, and C-27. Signals for the hydroxyl-bearing carbons (C-1 and C-3). |

| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. Fragmentation patterns can provide valuable information about the structure of the steroidal skeleton. |

| Infrared (IR) | Absorption bands corresponding to hydroxyl (-OH) groups, C=C double bonds, and the characteristic spiroketal moiety. |

Biological Activities

Steroidal saponins, as a class, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antifungal, and antimicrobial effects.[1][3] Saponins isolated from Tupistra chinensis, which share the spirost-25(27)-ene skeleton, have demonstrated antiproliferative effects against human cancer cell lines and inhibitory activities on nitric oxide production.[13][14] While specific studies on the biological activities of pure Spirosta-5,25(27)-dien-1,3-diol are ongoing, its presence in medicinal plants suggests potential therapeutic applications.[8][12]

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and isolation of Spirosta-5,25(27)-dien-1,3-diol. The detailed methodology and spectroscopic insights serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery. Further investigation into the pharmacological properties of this and related spirostanol saponins is warranted to fully elucidate their therapeutic potential.

References

-

Molecules. 2021 Mar; 26(6): 1916.

-

Chinese Journal of Natural Medicines. 2011; 9: 30-32.

-

SpectraBase.

-

ResearchGate.

-

Molecules. 2021; 26(6): 1916.

-

Phytochemistry Reviews. 2016; 15(4): 749–796.

-

Scientific Reports. 2016; 6: 32791.

-

Molecules. 2023 May; 28(10): 4215.

-

Molecules. 2023; 28(10): 4215.

-

Scientific Reports. 2016 Aug 17;6:32791.

-

Caring Sunshine.

-

Frontiers in Nutrition. 2022; 8: 782673.

-

ResearchGate.

-

ResearchGate.

-

Natural Product Communications. 2012; 7(6): 709-711.

-

Journal of Applied Pharmaceutical Science. 2013; 3(4): 133-138.

-

Journal of Natural Products. 2000 Sep;63(9):1239-43.

-

International Journal of Molecular Sciences. 2021; 22(21): 11697.

-

Caring Sunshine.

-

Natural Product Communications. 2012 Jun;7(6):709-11.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solanum Fruits: Phytochemicals, Bioaccessibility and Bioavailability, and Their Relationship With Their Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. caringsunshine.com [caringsunshine.com]

- 17. researchgate.net [researchgate.net]

- 18. Revisit to 25R/25S stereochemical analysis of spirostane-type steroidal sapogenins and steroidal saponins via 1H NMR chemical shift data - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic Pathway of Spirosta-5,25(27)-dien-1,3-diol (Neoruscogenin)

[1][2]

Molecule Identification & Structural Significance

Spirosta-5,25(27)-dien-1,3-diol (specifically the

It is distinguished from its isomer Ruscogenin by the presence of an exocyclic double bond at the C25(27) position on the F-ring, rather than the saturated C25 chiral center found in most spirostanes (e.g., Diosgenin).[2] This unsaturation confers unique rigidity to the spiroketal tail, influencing its pharmacological profile as a high-affinity agonist for the nuclear receptor ROR

Key Structural Features[1][3]

Biosynthetic Architecture

The biosynthesis of Neoruscogenin proceeds through three distinct metabolic phases:

-

Sterol Precursor Assembly: Construction of the cholesterol backbone via the Mevalonate (MVA) pathway.[2]

-

Spiroketal Core Formation: Oxidative functionalization of the cholesterol side chain to form the E and F rings.[2]

-

Late-Stage Tailoring: Regio-specific hydroxylation at C1 and desaturation at C25(27).[1][2]

Phase 1: The Cholesterol Scaffold (Upstream)

Unlike triterpenoid saponins which derive from

-

Cyclization: Catalyzed by Cycloartenol Synthase (CAS) to form Cycloartenol .[1][2][3]

-

Demethylation & Isomerization: A series of enzymatic steps (SMT1, SMO, CYP51) remove C4 and C14 methyl groups and shift the double bond to form Cholesterol (Cholest-5-en-3

-ol).[1][2]

Phase 2: Side-Chain Oxidation & Spiroketalization

The transformation of cholesterol into the spirostane skeleton requires oxidation at C16, C22, and C26.

-

C22 Hydroxylation:

-

C26 Hydroxylation:

-

C16 Hydroxylation:

Phase 3: The "Neo" Divergence & C1-Functionalization

This phase distinguishes Neoruscogenin from other spirostanes like Diosgenin.[2]

A. Formation of the

Double Bond

Standard spirostane biosynthesis involves the reduction of the C26-aldehyde or direct displacement to form a saturated C25 methyl group (R or S configuration).[1][2]

-

Mechanism for Neoruscogenin: The

double bond arises from an elimination reaction during the F-ring closure rather than a substitution/reduction.[1][2] -

Enzymatic Driver: A specific F-ring Desaturase or a variant of the spirostanol cyclase that favors proton abstraction from C27 over hydride transfer.[2]

-

Note: While often considered an artifact of acid hydrolysis in older literature, feeding studies with labeled precursors confirm

sapogenins are genuine biosynthetic products in Ruscus.[1][2]

B. C1

-Hydroxylation

The

Detailed Pathway Diagram (Graphviz)[1][2]

Figure 1: Biosynthetic pathway of Neoruscogenin, highlighting the divergence from standard spirostanes at the F-ring closure and the late-stage C1-hydroxylation.[1][2][6]

Experimental Validation Protocols

To validate this pathway in a research setting, the following protocols are recommended. These ensure the compound is a genuine metabolite and not an extraction artifact.[2]

Protocol A: Isotope Feeding (Precursor Tracking)

Objective: Confirm de novo synthesis of the

-

System: Ruscus aculeatus hairy root culture or excised rhizomes.[2]

-

Tracer:

-Glucose or -

Incubation: 48–72 hours in liquid MS medium.

-

Extraction: Cold Methanol Extraction (Critical: Avoid acid hydrolysis which can artificially generate

isomers from 26-OH precursors). -

Analysis: LC-MS/MS (MRM mode) and

-NMR.-

Success Criteria: Observation of labeled Neoruscogenin with enrichment patterns consistent with the mevalonate pathway, distinct from labeled Ruscogenin.[2]

-

Protocol B: Enzyme Characterization (C1-Hydroxylase)

Objective: Identify the P450 responsible for the

-

Candidate Selection: Transcriptomic mining of Ruscus rhizomes for CYP716/CYP90 homologs upregulated during rhizome maturation.[2]

-

Expression: Heterologous expression in Saccharomyces cerevisiae (strain WAT11) engineered to produce cholesterol.[1][2]

-

Assay:

-

Detection: GC-MS of TMS-derivatized products. Look for the mass shift corresponding to +16 Da (Hydroxylation) and retention time matching a Neoruscogenin standard.[2]

Summary of Key Enzymes

| Step | Enzyme Class | Target Site | Function |

| 1 | CYP90B1 | C22 | Introduces hydroxyl group to initiate side-chain oxidation. |

| 2 | CYP734A1 | C26 | Terminal hydroxylation allowing F-ring closure.[1] |

| 3 | Spirostanol Cyclase | C16/C22/C26 | Catalyzes the formation of the hemiacetal and spiroketal rings. For Neoruscogenin, this involves a dehydration/elimination to form |

| 4 | C1-Hydroxylase | C1 ( | Late-stage decoration specific to the Ruscus series.[1][2] |

References

-

Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants. Source: National Institutes of Health (NIH) / Int. J. Mol.[1][2] Sci. URL:[Link]

-

Biotransformation of ruscogenins by Cunninghamella blakesleeana NRRL 1369 and neoruscogenin by endophytic fungus Neosartorya hiratsukae. Source: Phytochemistry (via PubMed) URL:[1][2][Link]

-

Steroidal saponins from the genus Allium. Source: Phytochemistry Reviews (via PMC) URL:[1][2][Link]

-

Ruscus Genus: A Rich Source of Bioactive Steroidal Saponins. Source: Planta Medica (via PubMed) URL:[1][2][Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol Biosynthesis and Uptake in Developing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Insights into the Phytochemistry and Pharmacological Properties of Ruscus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Spirosta-5,25(27)-dien-1,3-diol and its derivatives.

An In-Depth Technical Guide to the Biological Activity of Spirosta-5,25(27)-dien-1,3-diol and its Derivatives

Foreword

Prepared for researchers, medicinal chemists, and drug development professionals, this technical guide provides a comprehensive exploration of Spirosta-5,25(27)-dien-1,3-diol and its associated derivatives. As a class of naturally occurring steroidal saponins, these molecules have garnered significant scientific interest due to their potent and varied biological activities. This document moves beyond a simple recitation of facts, instead adopting the perspective of a senior application scientist to explain the causality behind their mechanisms of action and the rationale for the experimental designs used to elucidate them. We will delve into the core chemistry, biosynthetic origins, and the compelling anticancer and anti-inflammatory properties of these compounds, supported by validated protocols and mechanistic insights.

Chapter 1: Foundational Chemistry and Biosynthesis

The Spirostanol Core: Structure and Significance

Spirosta-5,25(27)-dien-1,3-diol, also known as Neoruscogenin, is a C27 steroidal sapogenin, which is the non-saccharide moiety of a saponin.[1] Its defining feature is the spirostanol skeleton, a rigid polycyclic structure characterized by a spiroketal functional group connecting rings E and F at the C-22 position.[2][3] The specific nomenclature, "Spirosta-5,25(27)-dien," indicates two key sites of unsaturation: a double bond between C-5 and C-6 in the B ring, and an exocyclic double bond between C-25 and C-27 in the F ring.[4] The "-1,3-diol" suffix denotes the presence of hydroxyl groups at the C-1 and C-3 positions of the A ring.

These structural features are not arbitrary; they are critical determinants of the molecule's biological activity. The overall lipophilicity of the steroidal backbone allows for interaction with cellular membranes, while the precise orientation and number of hydroxyl groups influence receptor binding and solubility. Derivatives often arise from glycosylation, where one or more sugar chains are attached to the hydroxyl groups, forming the corresponding saponins. The type, number, and linkage of these sugars can drastically alter the compound's pharmacokinetic properties and biological efficacy.[5][6]

Biosynthetic Pathway: From Squalene to Spirostanol

Steroidal saponins are biosynthesized in plants via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.[6] The journey begins with the cyclization of 2,3-oxidosqualene, a common precursor for both triterpenoids and steroids.[2] This cyclization forms cycloartenol, which then undergoes a series of enzymatic modifications, including oxidation, hydroxylation, and glycosylation, to yield the final spirostanol or furostanol structures.[7]

An important biochemical relationship exists between furostanol and spirostanol saponins. Furostanol saponins, which feature an open F-ring, are often biological precursors to spirostanols.[3][7] The enzymatic cleavage of a glucose moiety at the C-26 position of a furostanol saponin can trigger a cyclization reaction to form the thermodynamically more stable spirostanol ring system.[8][9] This conversion is a critical step, as the spirostanol form is often associated with more potent biological activities.

Chapter 2: Potent Anticancer Activity

The dysregulation of cell proliferation and survival pathways is a hallmark of cancer.[10] Spirosta-5,25(27)-dien-1,3-diol and its derivatives have emerged as promising cytotoxic agents, demonstrating efficacy against a range of human cancer cell lines.[11][12][13]

Cytotoxicity and Antiproliferative Effects

The primary measure of a compound's anticancer potential in vitro is its ability to inhibit cancer cell growth and induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. Steroidal saponins, including derivatives of the spirostanol class, have shown potent cytotoxic activity.[5][14][15]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pennogenyl Saponins | Human Leukemia (HL-60) | Varies | [15] |

| Spirostanol Saponin (Paris Saponin VII) | LU-1 (Lung), Hep-G2 (Liver), MCF-7 (Breast), KB (Oral) | 0.57 - 1.23 | [15] |

| Spirostanol Saponins (from T. chinensis) | Various (e.g., A549, HCT-116) | Potent Activity | [12][13] |

| Protodioscin | Bladder Cancer (5637, T24) | Not specified | [10] |

| Yamogenin | Gastric Cancer (AGS) | ~18.5 µg/mL | [16] |

Causality Insight: The cytotoxic mechanism of steroidal saponins is often linked to their interaction with the cell membrane. Their amphipathic nature allows them to intercalate into the lipid bilayer, altering membrane fluidity and permeability, which can trigger downstream cell death pathways. Furthermore, specific interactions with membrane proteins or receptors can initiate targeted signaling cascades.

Key Mechanism of Action: Targeting Pro-Survival Signaling

A recurring theme in the anticancer activity of steroidal saponins is their ability to modulate critical intracellular signaling pathways that cancer cells hijack to promote their survival and proliferation.[10] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated cascades in human cancers, making it a prime therapeutic target.[17][18][19]

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation.[20][21] Upon activation by growth factors, PI3K phosphorylates membrane lipids, creating docking sites for the kinase Akt.[17] Activated Akt then phosphorylates a multitude of downstream targets that collectively suppress apoptosis and promote cell cycle progression.[21] Evidence suggests that certain steroidal saponins exert their anticancer effects by inhibiting this pathway. For instance, protodioscin was found to modulate the PI3K/Akt/mTOR signaling pathway in bladder cancer cells, leading to apoptosis.[10] Similarly, computational studies on saponins from Solanum muricatum identified PI3K-alpha as a key molecular target.[22]

By inhibiting key nodes like PI3K, these compounds can effectively shut down this pro-survival signaling, leading to decreased proliferation and the induction of programmed cell death (apoptosis) in cancer cells.

Chapter 3: Broad-Spectrum Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is considered a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[23][24][25] Spirostanol saponins have demonstrated significant anti-inflammatory properties, largely through their modulation of this critical pathway.[12][26]

Inhibition of Key Inflammatory Mediators

The anti-inflammatory potential of Spirosta-5,25(27)-dien-1,3-diol derivatives has been validated in various in vitro models. A common assay involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a potent inflammatory response. Research on polyhydroxylated spirostanol saponins from Tupistra chinensis showed that several compounds could significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[12][13] Similarly, studies on saponins from Solanum macaonense revealed potent inhibition of neutrophil inflammatory responses, including superoxide anion generation and elastase release.[26]

Mechanism of Action: Attenuation of NF-κB Signaling

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[27] Pro-inflammatory stimuli, such as those from Toll-like receptors (TLRs) or cytokine receptors, lead to the activation of the IκB kinase (IKK) complex.[23] IKK then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of hundreds of pro-inflammatory genes.[27][28] The anti-inflammatory effect of spirostanol saponins can be attributed to their ability to interfere with this cascade, preventing NF-κB activation and subsequent gene expression.

Chapter 4: Core Experimental Methodologies

To ensure scientific rigor, the biological activities described must be validated through robust, reproducible experimental protocols. The following sections detail the methodologies central to investigating the cytotoxic and anti-inflammatory effects of Spirosta-5,25(27)-dien-1,3-diol and its derivatives.

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and is a primary screening tool for evaluating the cytotoxic potential of compounds. The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 × 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound (Spirosta-5,25(27)-dien-1,3-diol or its derivatives) in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Protocol: Western Blot for Signaling Protein Analysis

Rationale: To confirm that a compound's biological effect is mediated by a specific signaling pathway (e.g., PI3K/Akt), it is essential to measure the activation state of key proteins within that pathway. Western blotting allows for the detection and quantification of specific proteins, particularly their phosphorylated (active) forms. A decrease in phosphorylated Akt (p-Akt) following treatment would strongly support the hypothesis that the compound inhibits the PI3K/Akt pathway.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the test compound at various concentrations for a predetermined time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standardized method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-total-Akt, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Rationale: To quantify the anti-inflammatory activity of a compound, its ability to inhibit the production of key inflammatory mediators is assessed. Nitric oxide is produced by the enzyme iNOS in macrophages during inflammation. The Griess assay is a simple and sensitive method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only, cells + LPS, and cells + compound only as controls.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

Spirosta-5,25(27)-dien-1,3-diol and its naturally occurring derivatives represent a compelling class of bioactive molecules with significant therapeutic potential. Their demonstrated ability to induce cytotoxicity in cancer cells and quell inflammatory responses positions them as valuable lead compounds in oncology and immunology. The mechanistic evidence strongly implicates their interference with fundamental signaling pathways such as PI3K/Akt and NF-κB, which are clinically relevant targets for drug development.

The journey from a natural product to a clinical candidate is, however, a long one. Future research should focus on several key areas:

-

In Vivo Efficacy: Validating the promising in vitro results in preclinical animal models of cancer and inflammation is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives will help elucidate the specific structural features required for optimal activity and selectivity, guiding the design of more potent and less toxic analogues.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential to understand their behavior in a biological system and to optimize dosing and delivery.

-

Target Deconvolution: While pathways have been identified, further studies are needed to pinpoint the direct molecular targets of these saponins.

By pursuing these research avenues, the scientific community can fully unlock the therapeutic potential of Spirosta-5,25(27)-dien-1,3-diol and its derivatives, paving the way for a new generation of nature-inspired medicines.

References

- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.

- Wikipedia contributors. (2024).

- Schulze-Luehrmann, J., & Ghosh, S. (2006).

- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.

- Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology.

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?

- Lawrence, T. (2009). NF-κB signaling in inflammation. Cold Spring Harbor Perspectives in Biology.

- Moses, T., Papadopoulou, K. K., & Osbourn, A. (2014). Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants. Phytochemistry Reviews.

- LoPiccolo, J., Blumenthal, G. M., Bernstein, W. B., & Dennis, P. A. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations.

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

- Zanin, R. F., & de Souza, C. O. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation.

- ResearchGate. (n.d.). Biosynthesis of steroidal saponins.

- Sakagami, H., et al. (2001). Cytotoxic activity of steroidal saponins against human oral tumor cell lines. Anticancer Research.

- Podolak, I., et al. (2010). Saponins as cytotoxic agents: a review. Phytochemistry Reviews.

- Liu, C., et al. (2015). Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis. RSC Advances.

- ResearchGate. (2015). Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscora zingiberensis by acid hydrolysis.

- González, A. G., et al. (2021). Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria. Molecules.

- Man, S., et al. (2023). Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer. Molecules.

- Zhang, Y., et al. (2014). Cytotoxicity of the saponin TTB2 on Ewing sarcoma cells. Oncology Letters.

- Habtemariam, S. (2024). An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of Yamogenin—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells. Pharmaceuticals.

- ResearchGate. (2024). Steroidal saponins from dragon's Blood of Dracaena cambodiana.

- Wikipedia contributors. (2023). Sapogenin. Wikipedia.

- Man, S., et al. (2016). Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis. Scientific Reports.

- Man, S., et al. (2016).

- Chen, L., et al. (2023). Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium. Foods.

- Semantic Scholar. (2021). Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria.

- Sobolewska, D., et al. (2016). Steroidal saponins from the genus Allium. Phytochemistry Reviews.

- PubChem. (n.d.). Spirosta-5,25(27)-dien-1,3,11-triol.

- Caring Sunshine. (n.d.). Ingredient: 25-d-spirosta-3, 5-diene.

- ResearchGate. (n.d.).

- PubChem. (n.d.). Spirosta-5,25(27)-dien-1,3-diol.

- Chen, L., et al. (2023). Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium. MDPI.

- Chang, F. R., et al. (2014). Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense.

- Li, Y., et al. (2024). Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms. Scientific Reports.

- ResearchGate. (2021). Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria.

- Caring Sunshine. (n.d.). Relationship: Reproductive System and 25-d-spirosta-3, 5-diene.

- IMPP

Sources

- 1. Sapogenin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic activity of steroidal saponins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of Yamogenin—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 19. onclive.com [onclive.com]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spirosta-5,25(27)-dien-1,3-diol synonyms and alternative chemical names.

[1][2][3]

Executive Summary & Chemical Identity

Spirosta-5,25(27)-dien-1,3-diol is a bioactive steroidal sapogenin most commonly known as Neoruscogenin .[1][2][3] It is naturally co-occurring with its analog Ruscogenin in plants of the Ruscus genus (e.g., Ruscus aculeatus or Butcher's Broom) and Dracaena species.

Unlike typical spirostanes that possess a methyl group at C25 (forming R or S isomers), Neoruscogenin is characterized by an exocyclic double bond at the C25(27) position .[2][3] This structural feature confers unique pharmacological properties, most notably its identification as a potent, high-affinity agonist of the nuclear receptor ROR

Core Chemical Data

| Parameter | Technical Detail |

| Common Name | Neoruscogenin |

| Chemical Name | Spirosta-5,25(27)-diene-1 |

| CAS Registry Number | 17676-33-4 |

| Molecular Formula | C |

| Molecular Weight | 428.61 g/mol |

| Stereochemistry | 1 |

| Key Structural Feature | Exocyclic methylene group (=CH |

Nomenclature, Synonyms, and Identifiers

Accurate nomenclature is critical due to the frequent confusion with Ruscogenin. Neoruscogenin is the 25(27)-dehydro analog of Ruscogenin.[1][2][3]

Synonym Table

| Category | Identifier / Name | Context |

| Primary Trivial Name | Neoruscogenin | Most widely used in pharmacology and phytochemistry.[1][2][3][4] |

| Systematic Name | Spirosta-5,25(27)-diene-1 | IUPAC-compliant steroid nomenclature defining unsaturation and hydroxylation.[1][2][3] |

| Alternative Chemical Name | 25(27)-Dehydroruscogenin | Indicates the structural relationship to Ruscogenin (removal of hydrogen at C25/27).[1][2][3] |

| Stereo-specific Name | (1$\beta | Defines absolute configuration at chiral centers.[1][2][3] |

| Related Compound (Distinct) | Ruscogenin | (1$\beta |

Structural Analysis & Isomerism

The biological potency of Neoruscogenin is strictly tied to its specific stereochemical configuration.

The 25(27)-Exocyclic Double Bond

The defining feature of Neoruscogenin is the sp

-

Ruscogenin : C25 is chiral (sp

), typically in the R configuration, with a methyl group (C27) in an equatorial position. -

Neoruscogenin : C25 is achiral (sp

) due to the double bond to C27.[2][3] This results in a terminal methylene group (=CH

Hydroxylation Pattern

Both Neoruscogenin and Ruscogenin share the 1

-

C1 Position : Hydroxyl group is in the

(up) orientation.[2][3] -

C3 Position : Hydroxyl group is in the

(up) orientation.[2][3] -

C5 Position : Double bond (

) common to many bioactive steroids (e.g., Diosgenin).[1][2][3]

Diagram: Structural Logic & Signaling

The following diagram illustrates the structural relationship and the downstream biological activation of ROR

Caption: Extraction pathway of Neoruscogenin and its specific activation of the ROR

Analytical Characterization

Distinguishing Neoruscogenin from Ruscogenin requires precise analytical methods due to their similar polarity and molecular weight (Difference of 2 Da).[2][3]

Diagnostic NMR Signals ( H & C)

The exocyclic double bond provides the most reliable identification markers.[2][3]

| Nucleus | Position | Neoruscogenin (Diagnostic Signal) | Ruscogenin (Comparison) |

| H-27 a/b | Absent (Methyl doublet at | ||

| H-6 | |||

| C-25 | |||

| C-27 |

HPLC-MS/MS Quantification Protocol

Objective: Separation and quantification of Neoruscogenin in the presence of Ruscogenin. Source: Validated method adapted from Vlase et al. (2009).

-

Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5

m) or equivalent C18 reversed-phase column.[1][2][3] -

Flow Rate: 1.0 mL/min.[7]

-

Detection (MS/MS): Positive ESI Mode.

-

Retention Time: Neoruscogenin elutes earlier (~1.8 min) than Ruscogenin (~2.2 min) due to slightly higher polarity from the extra double bond.[2][3]

Experimental Protocols

Protocol 1: Extraction & Isolation from Ruscus aculeatus

This protocol isolates the aglycone mixture (ruscogenins) from the plant rhizome.[2]

-

Pre-treatment : Dry Ruscus aculeatus rhizomes and pulverize into a fine powder.

-

Defatting : Extract powder with n-hexane in a Soxhlet apparatus for 4 hours to remove lipids/chlorophyll. Discard hexane.

-

Extraction : Extract the residue with Methanol (MeOH) or 80% Ethanol (EtOH) under reflux for 3-4 hours. Filter and evaporate solvent to obtain crude saponin fraction.

-

Acid Hydrolysis (Critical Step):

-

Liquid-Liquid Partition :

-

Purification :

-

The resulting residue contains the "Total Ruscogenins" (mixture of Neoruscogenin and Ruscogenin).

-

Isolate pure Neoruscogenin via preparative HPLC or silica gel column chromatography (Gradient: Chloroform/Methanol 100:1

90:10).

-

Protocol 2: Biological Validation (ROR Agonism)

Objective: Confirm functional activity of isolated Neoruscogenin.[2][3]

References

-

Vlase, L., Kiss, B., Leucuta, S. E., & Crisan, G. (2009). High-throughput LC/MS/MS analysis of ruscogenin and neoruscogenin in Ruscus aculeatus L. Journal of AOAC International.[5][8]

-

Helleboid, S., Haug, C., Lamottke, K., et al. (2014). The Identification of Naturally Occurring Neoruscogenin as a Bioavailable, Potent, and High-Affinity Agonist of the Nuclear Receptor ROR

(NR1F1). Journal of Biomolecular Screening. -

Cayman Chemical . Neoruscogenin Product Information & Physical Data.

-

PubChem Database . Compound Summary: Neoruscogenin (CID 9910474).[1][2][3] National Library of Medicine.

-

Barbic, M., Willer, E.A., et al. (2013). Spirostanol saponins and esculin from Rusci rhizoma reduce the thrombin-induced hyperpermeability of endothelial cells.[1][2][3] Phytochemistry. [1][2][3]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. scispace.com [scispace.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. academic.oup.com [academic.oup.com]

Technical Monograph: Neoruscogenin (Spirosta-5,25(27)-dien-1,3-diol)

Topic: Spirosta-5,25(27)-dien-1,3-diol as a steroidal saponin aglycone. Content Type: In-depth Technical Guide.

Advanced Characterization, Isolation, and Pharmacological Profiling

Executive Summary

Spirosta-5,25(27)-dien-1,3-diol , commonly known as Neoruscogenin , is a high-value steroidal sapogenin derived primarily from the hydrolysis of saponins found in Ruscus aculeatus (Butcher’s Broom) and Ophiopogon japonicus.[1] Unlike its saturated C-25 isomer Ruscogenin, Neoruscogenin possesses a distinct exocyclic double bond at the C-25(27) position.

This structural deviation confers unique pharmacological properties, most notably its identification as a potent, high-affinity agonist for the nuclear receptor RORα (Retinoic Acid Receptor-related Orphan Receptor alpha) . This guide provides a rigorous technical framework for the isolation, structural validation, and mechanistic application of Neoruscogenin in drug development.

Chemical Architecture & Properties

Neoruscogenin is a spirostanol sapogenin.[2][3] Its core structure is a C27 steroid backbone characterized by a spiroketal ring system (Rings E and F) and specific oxygenation patterns.

Key Structural Features:

-

Unsaturation:

- : Endocyclic double bond in Ring B.

- : Exocyclic double bond on the F-ring (distinctive feature).

-

Oxygenation: 1

,3

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | (1$\beta | Stereochemistry at C22 is typically R. |

| Molecular Formula | ||

| Molecular Weight | 428.61 g/mol | |

| Solubility | DMSO (>30 mg/mL), DMF, Ethanol | Insoluble in water.[1][2][5] |

| Melting Point | 168–170 °C | Distinct from Ruscogenin (~200 °C). |

| Key Reactivity | Acid-labile spiroketal ring | Prolonged strong acid exposure can isomerize |

Isolation & Purification Protocol

The isolation of Neoruscogenin requires the cleavage of the glycosidic bond from parent saponins (e.g., ruscoside). The following protocol utilizes acid hydrolysis optimized to prevent degradation of the labile

Phase A: Extraction of Saponin Fraction[6]

-

Starting Material: Pulverized rhizomes of Ruscus aculeatus.

-

Defatting: Macerate with n-hexane (1:5 w/v) for 24h to remove lipids. Discard hexane.

-

Extraction: Extract residue with 80% Ethanol (reflux, 3h x 3).

-

Partitioning: Evaporate EtOH. Suspend residue in water and partition with n-Butanol (n-BuOH). The n-BuOH layer contains the crude saponins.

Phase B: Controlled Acid Hydrolysis

Critical Control Point: Avoid harsh mineral acids (e.g., HCl) which may cause isomerization. Use a biphasic mild acid system.

-

Hydrolysis System: Dissolve n-BuOH fraction in 2N

in 50% Dioxane/Water. -

Reaction: Reflux at 90°C for 4 hours.

-

Validation: Monitor via TLC (System:

:MeOH: -

Recovery: Neutralize with

, extract aglycones with Chloroform (

Phase C: Purification

Isolate Neoruscogenin from its isomer Ruscogenin using Silica Gel Column Chromatography.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution with Cyclohexane:Ethyl Acetate (Start 8:2

6:4). -

Elution Order: Neoruscogenin typically elutes after Ruscogenin due to slight polarity differences from the exocyclic double bond.

Workflow Diagram

Figure 1: Step-by-step isolation workflow for Neoruscogenin from plant biomass, highlighting the critical hydrolysis step.

Analytical Characterization (Self-Validating Metrics)

To confirm identity and purity, researchers must validate the presence of the exocyclic double bond, which distinguishes Neoruscogenin from Ruscogenin.

Nuclear Magnetic Resonance (NMR) Fingerprint

The

Table 2: Diagnostic NMR Signals (in

| Position | Atom | Diagnostic Feature | ||

| C-25 | C | - | ~144.0 | Quaternary olefinic carbon (High shift confirms |

| C-27 | 4.75 (br s), 4.82 (br s) | ~108.5 | Exocyclic methylene protons (Geminal coupling). | |

| C-1 | CH | 3.98 (m) | ~72.0 | Carbinyl proton (indicates 1 |

| C-3 | CH | 4.05 (m) | ~67.0 | Carbinyl proton (indicates 3 |

| C-6 | CH | 5.55 (d) | ~125.0 | Olefinic proton ( |

Validation Check:

-

Absence of doublet at ~0.8-1.0 ppm: If you see a methyl doublet at high field corresponding to C-27, your sample is contaminated with Ruscogenin (saturated C-25).

-

Presence of singlets at ~4.8 ppm: Confirms the exocyclic methylene of Neoruscogenin.

Mass Spectrometry[4]

-

ESI-MS (Positive Mode):

429 -

Fragmentation: Characteristic loss of water molecules

.

Pharmacological Mechanism: ROR Agonism

Neoruscogenin has emerged as a specific ligand for ROR

Mechanism of Action

-

Ligand Binding: Neoruscogenin binds to the hydrophobic ligand-binding domain (LBD) of ROR

. -

Co-activator Recruitment: Binding induces a conformational change, recruiting co-activators (e.g., SRC-1, PGC-1

). -

Transcriptional Regulation: The complex binds to ROR Response Elements (RORE) on DNA.

-

Physiological Output:

-

Anti-inflammatory: Inhibition of NF-

B signaling in endothelial cells. -

Vascular Integrity: Prevention of thrombin-induced endothelial hyperpermeability (venous protective effect).

-

Metabolic: Upregulation of Bmal1 and G6pc (gluconeogenesis regulation).

-

Signaling Pathway Diagram

Figure 2: Molecular mechanism of Neoruscogenin acting as a specific ROR

References

-

Helleboid, S. et al. (2014). "The Identification of Naturally Occurring Neoruscogenin as a Bioavailable, Potent, and High-Affinity Agonist of the Nuclear Receptor RORα (NR1F1)." Journal of Biomolecular Screening. Link

-

Barbic, M. et al. (2013).[2] "Spirostanol saponins and esculin from Rusci rhizoma reduce the thrombin-induced hyperpermeability of endothelial cells."[2] Phytochemistry. Link

-

Agrawal, P.K. et al. (2012).[7][8] "Revisit to 25R/25S Stereochemical Analysis of Spirostane-type Steroidal Sapogenins and Steroidal Saponins via 1H NMR Chemical Shift Data." Natural Product Communications. Link

-

Cayman Chemical. (n.d.). "Neoruscogenin Product Information & Physical Data." Cayman Chemical Technical Data. Link

Sources

- 1. Neoruscogenin | C27H40O4 | CID 9910474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revisit to 25R/25S stereochemical analysis of spirostane-type steroidal sapogenins and steroidal saponins via 1H NMR chemical shift data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Spirosta-5,25(27)-dien-1,3-diol

Introduction: Rationale and Context

Spirosta-5,25(27)-dien-1,3-diol is a member of the spirostanol saponins, a class of steroidal glycosides found widely in the plant kingdom.[1][2] These natural products are noted for their structural diversity and a wide array of biological activities, including cytotoxic, anti-inflammatory, and anti-proliferative effects.[3][4][5][6] The unique spiroacetal side chain and steroidal backbone make these compounds compelling candidates for drug discovery programs.[1] Specifically, compounds with the spirost-5-ene skeleton have been isolated from various medicinal plants and have demonstrated significant biological potential.[7]

This guide provides a comprehensive framework for the initial in-vitro evaluation of Spirosta-5,25(27)-dien-1,3-diol. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a logical, evidence-based screening cascade. We will begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted assays to probe for specific anti-inflammatory and anti-proliferative activities. Each experimental choice is rationalized to ensure a scientifically rigorous and efficient preliminary investigation.

Strategic Screening Cascade: A Phased Approach

A robust preliminary screening strategy is not a random collection of assays but a logical sequence. The goal is to efficiently identify and characterize the primary bioactivity of a novel compound while minimizing resource expenditure. Our approach for Spirosta-5,25(27)-dien-1,3-diol is based on a tiered system.

Caption: A logical workflow for the in-vitro screening of a novel compound.

Part 1: Foundational Cytotoxicity Assessment

Causality: Before assessing therapeutic potential, it is imperative to understand the compound's intrinsic toxicity. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[8][9][10] By determining the concentration at which the compound reduces cell viability by 50% (IC50), we can establish a critical parameter: the non-toxic concentration range for use in subsequent, more specific biological assays. This step prevents misinterpretation of data where a perceived therapeutic effect might simply be a result of cell death.

Protocol 1: MTT Assay for General Cytotoxicity

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8][9]

Cell Line: A non-cancerous, robust cell line such as Vero (monkey kidney epithelial) or HEK293 (human embryonic kidney) is recommended for initial general toxicity screening.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Preparation: Prepare a stock solution of Spirosta-5,25(27)-dien-1,3-diol in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include the following essential controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells in culture medium only.

-

Blank: Medium only (no cells) for background absorbance correction.

-

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.[11] Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Part 2: Primary Bioactivity Screening

With the non-toxic concentration range established, we can now probe for specific biological activities without the confounding factor of cytotoxicity. Based on the known activities of related spirostanol saponins, anti-inflammatory and anti-proliferative assays are logical starting points.[4][5]

Protocol 2: Anti-Inflammatory Activity via Nitric Oxide Inhibition

Causality: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[12] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13] Inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a standard and reliable indicator of potential anti-inflammatory activity.[12][14]

Cell Line: RAW 264.7 (murine macrophage cell line).

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[13]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of Spirosta-5,25(27)-dien-1,3-diol (determined from Protocol 1). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14][15]

-

Controls:

-

Negative Control: Cells with medium only (no LPS, no compound).

-

Vehicle Control: Cells treated with DMSO and LPS.

-

Positive Control: Cells treated with a known inhibitor of NO synthesis (e.g., L-NMMA) and LPS.

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[13]

-

Griess Assay:

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[13]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 3: Anti-Proliferative Activity

Causality: A hallmark of cancer is uncontrolled cell proliferation. Many natural products exert their anti-cancer effects by inhibiting this process.[16][17][18] The MTT assay, previously used for cytotoxicity, is also a standard method for assessing anti-proliferative effects on cancer cell lines.[16][19] A significant reduction in the metabolic activity of cancer cells following treatment indicates a potent anti-proliferative or cytotoxic effect.

Cell Lines: A panel of cancer cell lines is recommended, for example:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

-

HepG2: Human liver carcinoma.

-

HeLa: Human cervical adenocarcinoma.

Methodology:

The protocol is identical to the MTT assay described in Protocol 1 , with the following key differences:

-

The cell lines used are cancer-derived.

-

The full dose-response range should be tested to determine the specific IC50 for each cancer cell line.

-

The goal is to identify potent inhibition (low IC50 values), which suggests a specific anti-cancer activity rather than general toxicity.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Cytotoxicity and Anti-Proliferative Activity of Spirosta-5,25(27)-dien-1,3-diol

| Cell Line | Type | IC50 (µM) [Mean ± SD] |

| Vero | Non-cancerous Kidney | > 100 |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| HepG2 | Liver Cancer | 25.7 ± 3.1 |

| HeLa | Cervical Cancer | 18.9 ± 2.5 |

| Doxorubicin | Positive Control | 0.8 ± 0.1 (on MCF-7) |

Table 2: Anti-inflammatory Activity of Spirosta-5,25(27)-dien-1,3-diol

| Treatment Concentration (µM) | Nitrite (NO) Concentration (µM) [Mean ± SD] | % Inhibition of NO Production |

| Control (No LPS) | 1.5 ± 0.3 | - |

| LPS (1 µg/mL) Only | 35.8 ± 2.9 | 0% |

| LPS + Compound (10 µM) | 20.1 ± 1.5 | 43.8% |

| LPS + Compound (25 µM) | 11.6 ± 1.1 | 67.6% |

| LPS + Compound (50 µM) | 6.2 ± 0.8 | 82.7% |

| L-NMMA (Positive Control) | 4.1 ± 0.5 | 88.5% |

Mechanistic Insights: The NF-κB Signaling Pathway

Hypothesis: The observed inhibition of nitric oxide production suggests a potential interaction with upstream inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including the enzyme responsible for NO production, iNOS (inducible nitric oxide synthase).[20][21][22] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB.[20] Upon stimulation by LPS, a kinase complex (IKK) is activated, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate gene transcription.[20][23] It is plausible that Spirosta-5,25(27)-dien-1,3-diol exerts its anti-inflammatory effect by inhibiting a key step in this cascade.

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Future Directions: Based on these preliminary results, follow-up studies could include Western blot analysis to measure the phosphorylation of IκB and the nuclear translocation of NF-κB, providing direct evidence for the proposed mechanism of action.

References

- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies Source: CLYTE Technologies URL

- Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL

- Title: MTT (Assay protocol)

- Title: MTT assay protocol | Abcam Source: Abcam URL

- Title: Guidelines for anti‐inflammatory assays in RAW264.

- Source: PMC (PubMed Central)

- Source: PMC (PubMed Central)

- Title: CyQUANT MTT Cell Proliferation Assay Kit Protocol Source: Thermo Fisher Scientific URL

- Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL

- Source: PubMed (NIH)

- Title: NF-κB Signaling Source: Cell Signaling Technology URL

- Title: Protocol for In Vitro Anti-inflammatory Assay of Alnusdiol Source: Benchchem URL

- Source: PMC (PubMed Central)

- Source: PMC (PubMed Central)

- Source: PMC (PubMed Central)

- Title: Inhibition of nitric oxide production in LPS-stimulated RAW 264.

- Title: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.

- Title: Natural products with anti-proliferative effect on colorectal cancer cells.

- Source: PMC (PubMed Central)

- Title: RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?

- Source: PMC (PubMed Central)

- Title: A new spirostanol steroid and a new spirostanol steroidal saponin from Aspidistra triradiata and their cytotoxic activities Source: ResearchGate URL

- Title: Examples of anti-proliferative compounds obtained from natural sources.

- Title: (PDF)

- Source: PMC (PubMed Central)

- Title: Steroidal saponins from dragon's Blood of Dracaena cambodiana.

- Title: Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages Source: PubMed URL

- Title: Spirostanol Sapogenins and Saponins from Convallaria majalis L.

- Source: PMC (PubMed Central)